molecular formula C13H22O2 B14426281 8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one CAS No. 83040-92-0

8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one

Cat. No.: B14426281
CAS No.: 83040-92-0
M. Wt: 210.31 g/mol
InChI Key: YPYZNPYPMMYZSR-UHFFFAOYSA-N
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Description

8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one is an organic compound with the molecular formula C13H22O2 It is characterized by the presence of a hydroxyl group and a ketone group, along with two double bonds in its deca-5,9-dien structure

Preparation Methods

The synthesis of 8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors, followed by selective reduction and oxidation steps to introduce the hydroxyl and ketone functionalities . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one undergoes various chemical reactions, including:

Scientific Research Applications

8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one can be compared with similar compounds like:

    8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-2-one: Differing by the position of the ketone group.

    8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-4-one: Differing by the position of the ketone group.

    8-Hydroxy-2,2,8-trimethyldeca-5,9-dien-6-one:

Properties

CAS No.

83040-92-0

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

8-hydroxy-2,2,8-trimethyldeca-5,9-dien-3-one

InChI

InChI=1S/C13H22O2/c1-6-13(5,15)10-8-7-9-11(14)12(2,3)4/h6-8,15H,1,9-10H2,2-5H3

InChI Key

YPYZNPYPMMYZSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC=CCC(C)(C=C)O

Origin of Product

United States

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